2,7-BIS(3-HYDROXYPHENYL)BENZO[LMN][3,8]PHENANTHROLINE-1,3,6,8(2H,7H)-TETRAONE
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Overview
Description
2,7-BIS(3-HYDROXYPHENYL)BENZO[LMN][3,8]PHENANTHROLINE-1,3,6,8(2H,7H)-TETRAONE is a complex organic compound with significant potential in various scientific fields. This compound is known for its unique structural properties, which make it a subject of interest in organic chemistry and materials science.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2,7-BIS(3-HYDROXYPHENYL)BENZO[LMN][3,8]PHENANTHROLINE-1,3,6,8(2H,7H)-TETRAONE typically involves multi-step organic reactions. One common method includes the condensation of appropriate aromatic aldehydes with diamines, followed by cyclization and oxidation steps. The reaction conditions often require controlled temperatures and the use of catalysts to facilitate the formation of the desired product .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for yield and purity, often involving continuous flow reactors and advanced purification techniques to ensure the compound meets industrial standards .
Chemical Reactions Analysis
Types of Reactions
2,7-BIS(3-HYDROXYPHENYL)BENZO[LMN][3,8]PHENANTHROLINE-1,3,6,8(2H,7H)-TETRAONE undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form quinone derivatives.
Reduction: Reduction reactions can convert it into hydroquinone derivatives.
Substitution: Electrophilic and nucleophilic substitution reactions can introduce different functional groups into the molecule.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and various electrophiles and nucleophiles for substitution reactions. The reaction conditions typically involve specific solvents, temperatures, and pH levels to achieve the desired transformations .
Major Products
The major products formed from these reactions include various substituted derivatives and oxidized or reduced forms of the original compound. These products can have different properties and applications depending on the functional groups introduced .
Scientific Research Applications
2,7-BIS(3-HYDROXYPHENYL)BENZO[LMN][3,8]PHENANTHROLINE-1,3,6,8(2H,7H)-TETRAONE has a wide range of scientific research applications:
Chemistry: Used as a building block for synthesizing more complex organic molecules and materials.
Biology: Investigated for its potential as a fluorescent probe in biological imaging.
Medicine: Explored for its potential therapeutic properties, including anticancer and antimicrobial activities.
Mechanism of Action
The mechanism of action of 2,7-BIS(3-HYDROXYPHENYL)BENZO[LMN][3,8]PHENANTHROLINE-1,3,6,8(2H,7H)-TETRAONE involves its interaction with specific molecular targets and pathways. In biological systems, it may interact with cellular proteins and enzymes, leading to changes in cellular functions. The compound’s unique structure allows it to bind to specific sites, potentially inhibiting or activating various biochemical pathways .
Comparison with Similar Compounds
Similar Compounds
- 2,7-Dihydroxybenzo[lmn][3,8]phenanthroline-1,3,6,8-tetraone
- 5,5’- (1,3,6,8-Tetraoxo-1,3,6,8-tetrahydrobenzo[lmn][3,8]phenanthroline-2,7-diyl)bis(2-hydroxybenzoic acid)
- 6,6’- (1,3,6,8-tetraoxo-1,3,6,8-tetrahydrobenzo[lmn][3,8]phenanthroline-2,7-diyl)bis(2-aminohexanimidic acid) dihydrobromide .
Uniqueness
Its ability to undergo various chemical transformations and its potential in diverse scientific fields make it a compound of significant interest .
Properties
Molecular Formula |
C26H14N2O6 |
---|---|
Molecular Weight |
450.4 g/mol |
IUPAC Name |
6,13-bis(3-hydroxyphenyl)-6,13-diazatetracyclo[6.6.2.04,16.011,15]hexadeca-1(15),2,4(16),8,10-pentaene-5,7,12,14-tetrone |
InChI |
InChI=1S/C26H14N2O6/c29-15-5-1-3-13(11-15)27-23(31)17-7-9-19-22-20(10-8-18(21(17)22)24(27)32)26(34)28(25(19)33)14-4-2-6-16(30)12-14/h1-12,29-30H |
InChI Key |
SEMFLPWCOKACHM-UHFFFAOYSA-N |
SMILES |
C1=CC(=CC(=C1)O)N2C(=O)C3=C4C(=CC=C5C4=C(C=C3)C(=O)N(C5=O)C6=CC(=CC=C6)O)C2=O |
Canonical SMILES |
C1=CC(=CC(=C1)O)N2C(=O)C3=C4C(=CC=C5C4=C(C=C3)C(=O)N(C5=O)C6=CC(=CC=C6)O)C2=O |
Origin of Product |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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